N-(3-chlorophenyl)-N'-(2-hydroxyethyl)ethanediamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-CHLOROPHENYL)-N-(2-HYDROXYETHYL)ETHANEDIAMIDE typically involves the reaction of 3-chloroaniline with 2-hydroxyethylamine in the presence of a coupling agent such as carbodiimide. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions would be essential to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N’-(3-CHLOROPHENYL)-N-(2-HYDROXYETHYL)ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of N’-(3-CHLOROPHENYL)-N-(2-HYDROXYETHYL)ETHANEDIAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Similar Compounds
- N’-(3-BROMOPHENYL)-N-(2-HYDROXYETHYL)ETHANEDIAMIDE
- N’-(3-FLUOROPHENYL)-N-(2-HYDROXYETHYL)ETHANEDIAMIDE
- N’-(3-METHOXYPHENYL)-N-(2-HYDROXYETHYL)ETHANEDIAMIDE
Uniqueness
N’-(3-CHLOROPHENYL)-N-(2-HYDROXYETHYL)ETHANEDIAMIDE is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets
Properties
Molecular Formula |
C10H11ClN2O3 |
---|---|
Molecular Weight |
242.66 g/mol |
IUPAC Name |
N'-(3-chlorophenyl)-N-(2-hydroxyethyl)oxamide |
InChI |
InChI=1S/C10H11ClN2O3/c11-7-2-1-3-8(6-7)13-10(16)9(15)12-4-5-14/h1-3,6,14H,4-5H2,(H,12,15)(H,13,16) |
InChI Key |
WBJLMHSNKCNINR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C(=O)NCCO |
Origin of Product |
United States |
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